N-(4-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(4-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (referred to as S29 in studies) is a kinase inhibitor with demonstrated anticancer activity. It selectively targets neuroblastoma cell lines (SK-N-BE(2)) and reduces tumor mass in xenograft mouse models . Recent advancements utilize graphene oxide (GO) nanosheets as nanocarriers to enhance S29's delivery efficiency, achieving a minimum effective dose of 5.74 ng/mL with reduced systemic toxicity .
Properties
Molecular Formula |
C19H16FN5 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H16FN5/c1-13-2-8-16(9-3-13)25-19-17(11-24-25)18(22-12-23-19)21-10-14-4-6-15(20)7-5-14/h2-9,11-12H,10H2,1H3,(H,21,22,23) |
InChI Key |
NWPSHXCTLXHPJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-amino-1H-pyrazole with a suitable aldehyde or ketone under acidic conditions to form the pyrazolopyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-FLUOROPHENYL)METHYL]-1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenated precursors, nucleophiles; reactions often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives, including N-(4-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, exhibit promising anticancer properties. These compounds can inhibit specific kinases involved in cancer cell proliferation and survival. For instance, studies have shown that modifications in the pyrazolo[3,4-d]pyrimidine scaffold can enhance potency against various cancer cell lines by targeting the ATP-binding site of kinases such as PI3K and mTOR .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research highlights that pyrazolo[3,4-d]pyrimidines can modulate inflammatory pathways by inhibiting enzymes such as COX-2 and LOX, which play crucial roles in the inflammatory response . This suggests potential therapeutic applications in treating chronic inflammatory diseases.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Variations in substituents on the pyrazolo[3,4-d]pyrimidine core can significantly affect biological activity. For example, the introduction of different aryl groups or heterocycles can enhance selectivity and potency against target enzymes .
Synthesis and Evaluation of Derivatives
A notable case study involved synthesizing a series of pyrazolo[3,4-d]pyrimidine derivatives to evaluate their anticancer activity. The study found that certain modifications led to increased cytotoxicity against breast cancer cell lines (MCF-7) compared to unmodified compounds . This highlights the importance of chemical modification in enhancing therapeutic efficacy.
In Vivo Studies
In vivo studies have demonstrated that compounds similar to this compound can significantly reduce tumor growth in xenograft models. These findings support further investigation into their potential as lead compounds for drug development targeting cancer therapy .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Anticancer Activity | Inhibition of kinases involved in cancer cell proliferation |
| Anti-inflammatory Effects | Modulation of inflammatory pathways through enzyme inhibition |
| Structure-Activity Relationship | Optimization through chemical modifications to enhance potency and selectivity |
Mechanism of Action
The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Key Findings
- Neuroblastoma Specificity : S29’s 4-fluorobenzyl and p-tolyl groups confer selective activity against neuroblastoma, unlike analogs targeting parasitic kinases (e.g., PfCDPK4 inhibitors) or other human kinases (e.g., AS PKC inhibitors) .
- PK Challenges: S29’s poor PK contrasts with analogs like 1NA-PP1, where tert-butyl and naphthyl groups improve metabolic stability .
Structural Determinants of Activity
- Fluorine Substitution: The 4-fluorobenzyl group in S29 may enhance target binding via hydrophobic interactions and reduced metabolic degradation compared to non-fluorinated benzyl analogs (e.g., ) .
- Styryl vs.
- Bulkier Substituents : Compounds like 1NA-PP1 and PfCDPK4 inhibitors use tert-butyl or azetidinyl groups to occupy hydrophobic kinase pockets, enhancing selectivity .
Biological Activity
N-(4-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, molecular interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, characterized by a bicyclic structure that includes a pyrazole and pyrimidine moiety. The presence of a fluorobenzyl group and a p-tolyl group contributes to its unique properties.
Chemical Formula: CHFN
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including kinases and enzymes involved in critical cellular processes.
Inhibition of Kinases
Research indicates that compounds within this class can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, studies have shown that similar pyrazolo[3,4-d]pyrimidines exhibit selectivity for CDK6 and CDK4, leading to potential applications in cancer therapy by halting tumor cell proliferation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
- Cancer Therapeutics
- Tyrosinase Inhibition
- Immunotherapy Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
